N-(4-chlorophenyl)-N'-cyanourea
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Overview
Description
N-(4-chlorophenyl)-N’-cyanourea is an organic compound characterized by the presence of a chlorophenyl group and a cyanourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-cyanourea typically involves the reaction of 4-chloroaniline with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with cyanogen bromide to form the final product.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-cyanourea can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of exposure to hazardous chemicals and ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-cyanourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-cyanourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
Comparison with Similar Compounds
N-(4-chlorophenyl)-N’-cyanourea can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-N’-thiourea: Similar structure but contains a sulfur atom instead of a nitrogen atom.
N-(4-chlorophenyl)-N’-carbamoylurea: Contains an additional carbamoyl group.
N-(4-chlorophenyl)-N’-methylurea: Contains a methyl group instead of a cyanourea moiety.
These compounds share some chemical properties but differ in their reactivity and potential applications. N-(4-chlorophenyl)-N’-cyanourea is unique due to its cyanourea group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-cyanourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-1-3-7(4-2-6)12-8(13)11-5-10/h1-4H,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUHHIXEUQJMFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115956-45-1 |
Source
|
Record name | 1-(4-CHLOROPHENYL)-3-CYANOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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